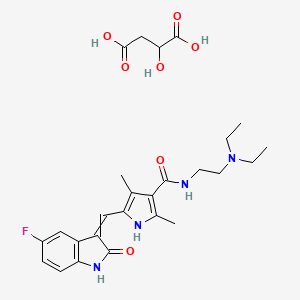
Malic acid; sunitinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sunitinib malate is a small-molecule, multi-targeted receptor tyrosine kinase inhibitor. It is primarily used as an anti-cancer medication, particularly for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors . Sunitinib malate was the first cancer drug to be simultaneously approved for two different indications .
Preparation Methods
The synthesis of sunitinib malate involves multiple steps, including cyclization, hydrolysis, decarboxylation, formylation, and condensation . The process starts with commercially available materials such as acetyl ethyl acetate, 4-fluoroaniline, and N1, N1-diethylethane-1,2-diamine . The optimal conditions for each reaction step have been established to maximize yields. For industrial production, a solvent-free decarboxylation process has been developed to improve efficiency and reduce costs .
Chemical Reactions Analysis
Sunitinib malate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include pyrrolidine, inorganic or organic bases, and Vilsmeier reagent . The major products formed from these reactions are intermediates that lead to the final compound, sunitinib malate .
Scientific Research Applications
Sunitinib malate has a wide range of scientific research applications. In chemistry, it is used for synthetic improvements and as a positron emission tomography tracer . In biology and medicine, it is employed in the treatment of renal cell carcinoma, gastrointestinal stromal tumors, and other tumors resistant to imatinib . Additionally, it is used in pharmacokinetic studies to assess bioequivalence and safety profiles .
Mechanism of Action
Sunitinib malate inhibits cellular signaling by targeting multiple receptor tyrosine kinases, including platelet-derived growth factor receptors and vascular endothelial growth factor receptors . It also inhibits KIT, the receptor tyrosine kinase that drives the majority of gastrointestinal stromal tumors . By blocking these pathways, sunitinib malate disrupts tumor growth, pathologic angiogenesis, and metastatic progression of cancer .
Comparison with Similar Compounds
Sunitinib malate is unique due to its multi-targeted approach in inhibiting receptor tyrosine kinases. Similar compounds include imatinib, which is also used to treat gastrointestinal stromal tumors but is less effective in cases of resistance . Other similar compounds are sorafenib and pazopanib, which also target multiple kinases but have different efficacy and safety profiles .
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;2-hydroxybutanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2.C4H6O5/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28;5-2(4(8)9)1-3(6)7/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28);2,5H,1H2,(H,6,7)(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWFXVZLPYTWQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C.C(C(C(=O)O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33FN4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














